molecular formula C14H23N5 B11749815 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11749815
M. Wt: 261.37 g/mol
InChI Key: XYWUDROYVAVSEA-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 1-methyl-3-(propan-2-yl)-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of alkylated pyrazole derivatives.

Scientific Research Applications

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    1-Methyl-3-(propan-2-yl)-1H-pyrazole: Another pyrazole derivative with an isopropyl group.

Uniqueness

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of two pyrazole rings connected by a methylene bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-10(2)14-7-13(19(5)17-14)9-15-8-12-6-11(3)16-18(12)4/h6-7,10,15H,8-9H2,1-5H3

InChI Key

XYWUDROYVAVSEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=CC(=NN2C)C(C)C)C

Origin of Product

United States

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